4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1237747-15-7
VCID: VC11712472
InChI: InChI=1S/C14H10N4O2S/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17)
SMILES: C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Molecular Formula: C14H10N4O2S
Molecular Weight: 298.32 g/mol

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1237747-15-7

Cat. No.: VC11712472

Molecular Formula: C14H10N4O2S

Molecular Weight: 298.32 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine - 1237747-15-7

Specification

CAS No. 1237747-15-7
Molecular Formula C14H10N4O2S
Molecular Weight 298.32 g/mol
IUPAC Name 4-(4-nitrophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Standard InChI InChI=1S/C14H10N4O2S/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17)
Standard InChI Key FVSPQJYZELNCMH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Canonical SMILES C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N

Introduction

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. Pyrimidines are similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly interesting due to its unique structural features, including a nitrophenyl group and a thiophenyl group attached to the pyrimidine ring.

Synthesis

The synthesis of 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves condensation reactions between appropriate precursors. For example, it might involve the reaction of a nitrophenyl derivative with a thiophen-2-yl derivative in the presence of a suitable catalyst or under specific conditions to form the pyrimidine ring.

Biological Activity

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is limited, similar compounds have shown promising results in these areas. The nitro group can enhance the compound's ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Research Findings

CompoundBiological ActivityMethod of Evaluation
Pyrimidine DerivativesAntimicrobial, Antiviral, AnticancerAgar diffusion, broth dilution, cell culture assays
Thiophene-containing compoundsAntimicrobial, Anti-inflammatoryAgar diffusion, animal models

The table highlights the potential biological activities of pyrimidine derivatives and thiophene-containing compounds, which could be relevant to 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator